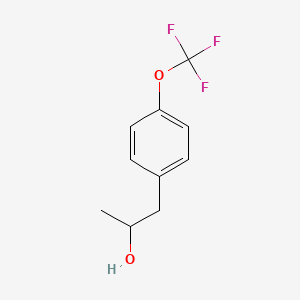

1-(4-(Trifluoromethoxy)phenyl)propan-2-ol

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

1-(4-(Trifluoromethoxy)phenyl)propan-2-ol is an organic compound with the molecular formula C10H11F3O2 It is characterized by the presence of a trifluoromethoxy group attached to a phenyl ring, which is further connected to a propanol moiety

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-(Trifluoromethoxy)phenyl)propan-2-ol typically involves the reaction of 4-(trifluoromethoxy)benzaldehyde with a suitable Grignard reagent, followed by reduction. One common method is as follows:

Grignard Reaction: 4-(Trifluoromethoxy)benzaldehyde is reacted with a Grignard reagent such as methylmagnesium bromide in anhydrous ether to form the corresponding alcohol.

Reduction: The intermediate product is then reduced using a reducing agent like lithium aluminum hydride (LiAlH4) to yield this compound.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated systems, and efficient purification techniques to ensure high yield and purity.

Análisis De Reacciones Químicas

Types of Reactions

1-(4-(Trifluoromethoxy)phenyl)propan-2-ol undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form the corresponding ketone using oxidizing agents such as chromium trioxide (CrO3) or potassium permanganate (KMnO4).

Reduction: It can be further reduced to form the corresponding alkane using strong reducing agents like hydrogen gas in the presence of a palladium catalyst.

Substitution: The hydroxyl group can be substituted with other functional groups using reagents like thionyl chloride (SOCl2) to form the corresponding chloride.

Common Reagents and Conditions

Oxidation: Chromium trioxide (CrO3) in acetic acid.

Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) catalyst.

Substitution: Thionyl chloride (SOCl2) in anhydrous conditions.

Major Products Formed

Oxidation: 1-(4-(Trifluoromethoxy)phenyl)propan-2-one.

Reduction: 1-(4-(Trifluoromethoxy)phenyl)propane.

Substitution: 1-(4-(Trifluoromethoxy)phenyl)propan-2-yl chloride.

Aplicaciones Científicas De Investigación

1-(4-(Trifluoromethoxy)phenyl)propan-2-ol has several scientific research applications:

Chemistry: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

Medicine: Investigated for its potential use in drug development, particularly for its ability to modulate biological pathways.

Industry: Utilized in the production of specialty chemicals and materials, including coatings and polymers.

Mecanismo De Acción

The mechanism of action of 1-(4-(Trifluoromethoxy)phenyl)propan-2-ol involves its interaction with specific molecular targets and pathways. The trifluoromethoxy group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes and interact with intracellular targets. It may modulate enzyme activity, receptor binding, or signal transduction pathways, leading to its observed biological effects.

Comparación Con Compuestos Similares

Similar Compounds

- 1-(4-(Trifluoromethyl)phenyl)propan-2-ol

- 1-(4-(Trifluoromethoxy)phenyl)ethanol

- 1-(4-(Trifluoromethoxy)phenyl)butan-2-ol

Uniqueness

1-(4-(Trifluoromethoxy)phenyl)propan-2-ol is unique due to the presence of the trifluoromethoxy group, which imparts distinct chemical and physical properties. This group enhances the compound’s stability, lipophilicity, and ability to participate in specific chemical reactions, making it valuable for various applications in research and industry.

Actividad Biológica

1-(4-(Trifluoromethoxy)phenyl)propan-2-ol, a compound featuring a trifluoromethoxy group, has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure

The chemical structure of this compound can be represented as follows:

This structure includes a trifluoromethoxy group attached to a phenyl ring, contributing to its unique properties.

Antimicrobial Properties

Recent studies have indicated that compounds with trifluoromethoxy groups exhibit significant antimicrobial activity. For instance, related compounds have been shown to inhibit the growth of various bacterial strains, including Mycobacterium tuberculosis . The mechanism often involves disruption of bacterial membrane integrity or inhibition of key metabolic pathways .

Inhibition of Cytochrome bd

This compound has been reported to interact with cytochrome bd oxidase in Mycobacterium bovis BCG , showcasing an IC50 value of approximately 11 µM. This suggests that the compound may serve as a potent inhibitor in the treatment of tuberculosis by targeting essential respiratory components in bacteria .

Autophagy Modulation

Another area of interest is the compound's role in modulating autophagy. Research indicates that it may inhibit autophagic processes, which are critical for cellular homeostasis and response to stress. This inhibition could have implications for cancer therapy, as autophagy plays a dual role in tumor suppression and promotion .

Study on Antituberculosis Activity

In a study assessing various quinazoline derivatives for their activity against Mycobacterium tuberculosis , this compound was included due to its structural similarity to other active compounds. The study found that it exhibited synergistic effects when combined with traditional antituberculosis agents, enhancing overall efficacy against resistant strains .

Structure-Activity Relationship (SAR)

A comprehensive SAR analysis revealed that modifications to the trifluoromethoxy group significantly affect biological activity. For example, altering the position of substituents on the phenyl ring resulted in varying degrees of inhibition against bacterial targets. This insight is crucial for designing more effective derivatives .

Data Table: Biological Activity Overview

| Activity | Target | IC50 Value | Mechanism |

|---|---|---|---|

| Antimicrobial | Mycobacterium tuberculosis | 11 µM | Inhibition of cytochrome bd oxidase |

| Autophagy Inhibition | Cancer cells | Not specified | Disruption of autophagic processes |

| Synergistic Effects | Combined with traditional antibiotics | Variable | Enhanced efficacy against resistant strains |

Propiedades

Fórmula molecular |

C10H11F3O2 |

|---|---|

Peso molecular |

220.19 g/mol |

Nombre IUPAC |

1-[4-(trifluoromethoxy)phenyl]propan-2-ol |

InChI |

InChI=1S/C10H11F3O2/c1-7(14)6-8-2-4-9(5-3-8)15-10(11,12)13/h2-5,7,14H,6H2,1H3 |

Clave InChI |

UUMVFMQXWKHFEJ-UHFFFAOYSA-N |

SMILES canónico |

CC(CC1=CC=C(C=C1)OC(F)(F)F)O |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.